2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide
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Overview
Description
2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide is a chemical compound with the molecular formula C16H11Cl3F2N2O3 and a molecular weight of 423.63 g/mol . This compound is characterized by its complex structure, which includes chloro, dichloro, and difluoroethoxy groups attached to a benzamide core. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide typically involves multiple steps. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the acyl group to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Shares similar chloro and dichloro groups but differs in its core structure.
Benzamide Derivatives: Compounds like N-(4-nitrophenylsulfonyl)benzamide have similar benzamide cores but different substituents.
Uniqueness
2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide is unique due to its specific combination of chloro, dichloro, and difluoroethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications .
Properties
CAS No. |
69095-55-2 |
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Molecular Formula |
C16H11Cl3F2N2O3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-chloro-N-[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C16H11Cl3F2N2O3/c17-12-4-2-1-3-11(12)13(24)23-15(25)22-9-5-7-10(8-6-9)26-16(20,21)14(18)19/h1-8,14H,(H2,22,23,24,25) |
InChI Key |
HVRZGDODADLEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(C(Cl)Cl)(F)F)Cl |
Origin of Product |
United States |
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